
Tubeimoside III
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Overview
Description
Tubeimoside III is a triterpenoid saponin derived from the tubers of Bolbostemma paniculatum, a plant commonly used in traditional Chinese medicine. This compound is known for its potent anti-inflammatory, anti-tumor, and anti-tumorigenic activities . It has a molecular formula of C64H100O31 and a molecular weight of 1365.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tubeimoside III is typically extracted from the tubers of Bolbostemma paniculatum using high-performance liquid chromatography (HPLC) coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS) . The extraction process involves a 70% methanol extract of the plant material, followed by chromatographic separation on a Zorbax Extend C18 analytical column using gradient elution with a solution of acetonitrile and 0.5% acetic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material, followed by purification using HPLC. The process is optimized to ensure high yield and purity of the compound, with careful control of the extraction and purification conditions to maintain the bioactivity of the compound .
Chemical Reactions Analysis
Types of Reactions: Tubeimoside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced anti-inflammatory and anti-tumor activities . These derivatives are often tested for their bioactivity to identify the most potent compounds for further development .
Scientific Research Applications
Tubeimoside III has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of triterpenoid saponins . In biology, it is used to investigate the mechanisms of action of natural products and their potential therapeutic applications .
In medicine, this compound is studied for its anti-inflammatory and anti-tumor properties. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation . These properties make it a promising candidate for the development of new anti-cancer and anti-inflammatory drugs .
In industry, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals . Its potent bioactivity and relatively low toxicity make it an attractive compound for various applications .
Mechanism of Action
The mechanism of action of Tubeimoside III involves multiple molecular targets and pathways. It induces apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL, and activating the Akt-mTOR-eEF-2K pathway . Additionally, this compound activates autophagy, a cellular self-digestion process, which further enhances its anti-tumor effects . The compound also inhibits tumor cell invasion and metastasis, and reduces inflammation by modulating various signaling pathways .
Comparison with Similar Compounds
Tubeimoside III is one of several triterpenoid saponins isolated from Bolbostemma paniculatum. Other similar compounds include Tubeimoside I and Tubeimoside II . While all three compounds exhibit anti-inflammatory and anti-tumor activities, this compound is generally more potent than Tubeimoside II, but also more toxic . Tubeimoside I, on the other hand, has a different mechanism of action and is primarily studied for its antifungal properties .
Q & A
Basic Research Questions
Q. What are the primary pharmacological activities of Tubeimoside III, and what experimental models validate these effects?
this compound exhibits anti-inflammatory and anti-tumor properties, validated through both in vitro and in vivo models. For example, it inhibits tumor promotion in mouse skin carcinogenesis induced by TPA (12-O-tetradecanoylphorbol-13-acetate) and reduces inflammation in arachidonic acid-induced edema models . In vitro studies on human erythroleukemia K562 cells demonstrate dose-dependent apoptosis via flow cytometry and MTT assays, with IC50 values calculated to quantify efficacy .
Q. Which analytical methods are standard for isolating and quantifying this compound in natural sources?
High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (68:32 v/v) is widely used for isolation and quantification. Detection at 214 nm ensures specificity, with linear calibration ranges (e.g., 0.408–2.040 mg/mL) and recovery rates exceeding 98% . Stability protocols recommend storing the compound at -20°C in powder form or -80°C in DMSO to prevent degradation .
Q. What structural features of this compound contribute to its bioactivity?
As a triterpenoid saponin, this compound’s sugar moieties and aglycone structure enable interactions with proteins such as MET tyrosine kinase. Hydrogen bonding, hydrophobic interactions, and π-π stacking (evidenced in molecular docking studies) are critical for its binding affinity and functional inhibition .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s apoptotic mechanisms across different cancer models?
Contradictions may arise from cell-type-specific signaling pathways. A robust approach includes:
- Comparative transcriptomics : Analyze differential gene expression (e.g., Bcl-2, Bax) in apoptosis-resistant vs. sensitive cell lines.
- Kinase activity profiling : Use phosphoproteomics to identify signaling nodes (e.g., PI3K/Akt/mTOR) affected in varying models.
- Dose-response validation : Ensure consistency in IC50 calculations across independent replicates to rule out assay-specific artifacts .
Q. What methodological considerations are critical when studying this compound’s interaction with MET in glioblastoma models?
- Ubiquitination assays : Confirm MET degradation via Western blotting with anti-ubiquitin antibodies.
- Orthotopic xenografts : Use immunocompromised mice implanted with U87MG cells to mimic the blood-brain barrier and tumor microenvironment.
- Selectivity controls : Compare effects on MET vs. other receptor tyrosine kinases (e.g., EGFR) to assess specificity .
Q. How can researchers optimize in vivo pharmacokinetic studies for this compound given its acute toxicity profile?
- Dose escalation studies : Start at 1 mg/kg and monitor hepatic/renal toxicity markers (ALT, creatinine).
- Nanoformulation : Encapsulate this compound in liposomes or polymeric nanoparticles to enhance bioavailability and reduce off-target effects.
- Tissue distribution analysis : Use LC-MS/MS to quantify compound levels in tumor vs. healthy tissues over time .
Q. Data Interpretation and Validation
Q. What strategies mitigate variability in anti-tumor efficacy data between this compound and its analogs (e.g., Tubeimoside I or V)?
- Structure-activity relationship (SAR) analysis : Compare functional groups (e.g., hydroxylation patterns) to correlate structural differences with potency.
- Synergy screens : Test combinatorial effects with chemotherapeutics (e.g., cisplatin) to identify additive or antagonistic interactions.
- Meta-analysis : Aggregate published IC50 values across studies to identify consensus efficacy thresholds .
Q. How should researchers address discrepancies in reported anti-inflammatory mechanisms of this compound?
- Pathway inhibition assays : Use COX-2 and LOX enzyme activity assays to distinguish between prostaglandin vs. leukotriene modulation.
- Cytokine profiling : Quantify IL-6, TNF-α, and NF-κB levels in macrophage or neutrophil models to clarify immunomodulatory roles.
- Species-specific validation : Replicate studies in human primary cells to reduce reliance on murine data .
Q. Experimental Design Frameworks
Q. What controls are essential when assessing this compound’s impact on cell cycle arrest?
- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.
- Positive controls : Compounds with known G2/M arrest effects (e.g., paclitaxel).
- Flow cytometry gating : Include propidium iodide (PI) and Annexin V staining to differentiate apoptosis from necrosis .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
- Transcriptomics + proteomics : Cross-reference RNA-seq data with SILAC-based proteomics to identify downstream effector proteins.
- Network pharmacology : Build interaction maps using tools like STRING or Cytoscape to visualize target-pathway connectivity.
- Machine learning : Train models on existing bioactivity data to predict novel targets or optimize derivative structures .
Properties
CAS No. |
115810-13-4 |
---|---|
Molecular Formula |
C64H100O31 |
Molecular Weight |
1365.5 g/mol |
IUPAC Name |
(1R,4S,7S,8S,9R,11S,13S,14S,18S,23S,24R,25R,26S,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,56R,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione |
InChI |
InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32-,33+,34+,35+,38-,39-,40+,41-,42+,43-,44+,45-,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,59-,60-,61-,62+,63+,64+/m0/s1 |
InChI Key |
MTICHQXHYUJVDV-LLLISOPHSA-N |
SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@]45CCC(C[C@H]4C6=CC[C@H]7[C@]([C@@]6(C[C@H]5O)C)(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)COC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Synonyms |
tubeimoside III |
Origin of Product |
United States |
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